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Compound of Interest

Compound Name: Cy3.5 acetate

Cat. No.: B15552814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cy3.5, a cyanine dye,

for single-molecule imaging experiments. The content covers the dye's properties, detailed

experimental protocols, and its applications in research and drug development.

Introduction to Cy3.5 for Single-Molecule Imaging
Cyanine dyes are a class of fluorescent molecules widely used in biological imaging. Cy3.5, a

member of this family, is particularly suited for single-molecule studies due to its high extinction

coefficient, good quantum yield, and photostability. It is often used as a donor fluorophore in

Förster Resonance Energy Transfer (FRET) experiments, frequently paired with an acceptor

dye like Cy5.5.[1][2] These properties allow for the detection and tracking of individual

molecules, providing insights into molecular interactions, conformational changes, and reaction

kinetics at the nanoscale.

The use of cyanine dyes like Cy3.5 has been instrumental in advancing our understanding of

complex biological processes. They have been successfully incorporated into proteins and

nucleic acids, enabling the study of these biomolecules in their native environments.[3][4][5]

Photophysical Properties of Cy3.5
The selection of a fluorophore for single-molecule imaging is dictated by its photophysical

properties. The following table summarizes the key characteristics of Cy3.5, which are critical
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for designing and interpreting single-molecule experiments.

Property Value Reference

Excitation Maximum (λ_max,

ex)
~581 nm [1][2]

Emission Maximum (λ_max,

em)
~594 nm [1][2]

Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹ [6]

Quantum Yield (Φ) ~0.15 (in aqueous buffer) [7]

Mean Photobleaching Time (in

FRET with Cy5.5)
9.3 ± 0.7 min [1][2]

Blinking Events (per molecule

under FRET)

~1% of trajectories show

blinking
[1][2]

Note: Photophysical properties can be influenced by the local environment, including solvent,

pH, and conjugation to a biomolecule.[8] The use of photoprotective reagents and specific

imaging buffers can enhance photostability.[1][2]

Experimental Protocols
This section provides a detailed protocol for a typical single-molecule imaging experiment

involving a Cy3.5-labeled biomolecule, focusing on surface immobilization and data acquisition

using Total Internal Reflection Fluorescence (TIRF) microscopy.

Protocol 1: Labeling of Biomolecules with Cy3.5 NHS
Ester
Cy3.5 is commonly available as an N-hydroxysuccinimide (NHS) ester, which readily reacts

with primary amines on proteins and amino-modified oligonucleotides.

Materials:

Cy3.5 NHS ester (e.g., from Lumiprobe or equivalent)[9]
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Biomolecule (protein or amine-modified DNA) in amine-free buffer (e.g., 100 mM sodium

bicarbonate, pH 8.3)

DMSO (anhydrous)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Labeling buffer: 100 mM sodium bicarbonate, pH 8.3

Storage buffer: Application-specific (e.g., PBS)

Procedure:

Prepare Cy3.5 NHS ester stock solution: Dissolve the Cy3.5 NHS ester in anhydrous DMSO

to a concentration of 10 mg/mL. This stock solution should be prepared fresh.

Prepare biomolecule solution: Dissolve the biomolecule in the labeling buffer at a

concentration of 1-10 mg/mL.

Labeling reaction: Add a 5-10 fold molar excess of the Cy3.5 NHS ester stock solution to the

biomolecule solution. Mix gently and incubate for 1 hour at room temperature in the dark.

Purification: Separate the labeled biomolecule from the unreacted dye using a size-exclusion

chromatography column pre-equilibrated with the desired storage buffer.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the purified conjugate at 280 nm (for protein) or 260 nm (for DNA) and at the excitation

maximum of Cy3.5 (~581 nm).

Protocol 2: Single-Molecule Imaging with TIRF
Microscopy
Materials:

TIRF microscope equipped with a ~561 nm laser for Cy3.5 excitation.

High numerical aperture objective (e.g., 1.49 NA).
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EMCCD or sCMOS camera.

Microfluidic flow cell.

Biotinylated BSA.

Streptavidin.

Biotinylated and Cy3.5-labeled biomolecule.

Imaging buffer: T50 buffer (10 mM Tris-HCl, pH 8.0, 50 mM NaCl) supplemented with an

oxygen scavenging system (e.g., 0.8% D-glucose, 1 mg/mL glucose oxidase, 0.04 mg/mL

catalase) and a triplet-state quencher (e.g., 1 mM Trolox).[10]

Procedure:

Flow cell preparation: a. Clean the glass coverslip and slide of the flow cell thoroughly. b.

Incubate the flow cell with biotinylated BSA (1 mg/mL in PBS) for 5 minutes. c. Wash with

T50 buffer. d. Incubate with streptavidin (0.2 mg/mL in T50 buffer) for 5 minutes.[1] e. Wash

with T50 buffer.

Immobilization of labeled biomolecule: a. Introduce the biotinylated and Cy3.5-labeled

biomolecule (at pM to nM concentration) into the flow cell and incubate for 2-5 minutes to

allow for surface immobilization. b. Wash with imaging buffer to remove unbound molecules.

Image Acquisition: a. Mount the flow cell on the TIRF microscope. b. Illuminate the sample

with the ~561 nm laser at a low power density to minimize photobleaching. c. Acquire a time-

series of images using the EMCCD or sCMOS camera with an appropriate exposure time

(e.g., 50-200 ms). d. Record data until most of the fluorescent spots have photobleached to

confirm single-molecule behavior.
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Experimental Workflow for Single-Molecule Imaging
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Caption: A flowchart of the key steps in a single-molecule imaging experiment.
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Hypothetical Signaling Pathway Study
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Caption: A hypothetical signaling pathway illustrating the use of Cy3.5 for smFRET.

Applications in Research and Drug Development
Single-molecule imaging with Cy3.5 provides a powerful tool for both basic research and

pharmaceutical development.

In Research:

Understanding Molecular Mechanisms: Elucidating the step-by-step mechanisms of complex

biological processes such as DNA replication, transcription, and translation.

Protein Folding and Dynamics: Observing the conformational changes of individual proteins

in real-time.

Cellular Signaling: Studying the dynamics of protein-protein interactions within signaling

cascades.[3]

In Drug Development:

Drug-Target Interaction Analysis: Directly visualizing the binding and unbinding kinetics of a

drug candidate to its target molecule at the single-molecule level.

High-Throughput Screening: While challenging, single-molecule assays can be adapted for

screening compound libraries to identify molecules that modulate the activity or conformation

of a target protein.

Mechanism of Action Studies: Determining how a drug affects the function of its target, for

instance, by observing changes in enzyme kinetics or protein conformational dynamics. The

use of Cy3 derivatives in drug delivery systems allows for real-time monitoring of drug

movement and metabolism.[11]

The ability to observe molecular heterogeneity and rare events, which are often masked in

ensemble measurements, makes single-molecule imaging with probes like Cy3.5 an invaluable

technique in modern biological and biomedical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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